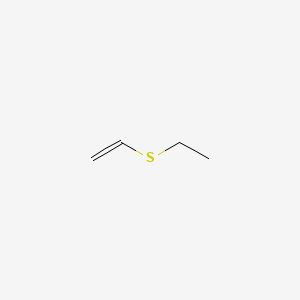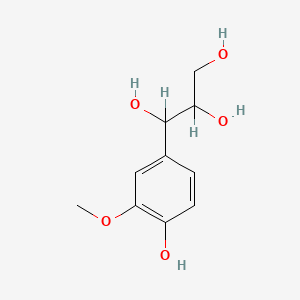
Iodophenol blue
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enhanced Luminol Chemiluminescence
Iodophenol blue can enhance the weak chemiluminescence (CL) of the luminol-H2O2 system . This enhancement is speculated to be due to the reaction of iodophenol blue with H2O2 and oxygen, producing oxidizing radical species such as OH (•) and O2 (•-), resulting in the formation of (1)O2 . The generated (1)O2 may react with luminol anion generating an unstable endoperoxide and subsequent 3-aminophthalate* (3-APA*). When the excited-state 3-APA returned to the ground-state, an enhanced CL was observed .
Hydrogen Peroxide Detection
Based on the H2O2 concentration dependence of the catalytic activity of iodophenol blue, a cheap, simple, sensitive CL assay for the determination of H2O2 was established . Under the optimum experimental conditions, a linear relationship between the relative CL intensity and H2O2 concentration in the range of 0.025-10 μM was obtained . As low as 14 nM H2O2 can be sensitively detected by using the proposed method .
Glucose Detection
By combining the glucose oxidase (GOx)-catalyzed oxidation reaction, CL detection of glucose was realized . The linear range of glucose detection was 0.1-30 μM with a detection limit of 0.06 μM . The proposed method has been applied to the detection of glucose in diluted serum .
Mecanismo De Acción
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Iodophenol Blue . It is recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place with the container tightly closed .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNYILISXGUYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10I4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196115 | |
| Record name | Iodophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodophenol blue | |
CAS RN |
4430-24-4 | |
| Record name | Iodophenol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodophenol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodophenol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOPHENOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5GT3G6TQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Iodophenol Blue discussed in these research papers?
A1: While Iodophenol Blue has a variety of uses, the research papers provided primarily focus on its application as a colorimetric indicator in analytical chemistry. Specifically, it is used to determine the concentration of certain compounds through color change reactions. For instance, it is used in a colorimetric method for quantifying 2-(1-piperidino)ethyl benzilate ethylbromide [].
Q2: How does Iodophenol Blue facilitate the quantification of 2-(1-piperidino)ethyl benzilate ethylbromide?
A2: The research describes a method where Iodophenol Blue forms an association complex with 2-(1-piperidino)ethyl benzilate ethylbromide in a solution buffered to a specific pH (5.0 using a phosphate buffer). This association alters the absorbance properties of the solution, measurable at 598 mμ. By comparing this absorbance to a standard curve, the concentration of 2-(1-piperidino)ethyl benzilate ethylbromide can be determined [].
Q3: Besides its use in analytical chemistry, what other interesting property of Iodophenol Blue is highlighted in the research?
A3: One study observes that Iodophenol Blue, along with other triphenylmethane dyes like Bromophenol Blue and Bromocresol Green, exhibits a time-dependent accumulation in mouse tumor models after intravenous administration []. This suggests a potential application of these dyes in tumor imaging or targeted drug delivery.
Q4: Are there any structural similarities between the dyes mentioned (Iodophenol Blue, Bromophenol Blue, Bromocresol Green) that could explain their tendency to accumulate in tumor tissues?
A4: Yes, all three dyes belong to the triphenylmethane family, sharing a similar core structure. This structural similarity might be responsible for their comparable behavior in biological systems, including their interaction with specific tissues or cellular components. Further research is needed to elucidate the precise mechanism behind their tumor accumulation [, ].
Q5: What information do the provided research papers offer regarding the safety profile of Iodophenol Blue?
A5: While one study notes the selective accumulation of Iodophenol Blue in tumor tissue, the provided research primarily focuses on its analytical applications and does not offer in-depth information on its toxicological profile or long-term effects []. Further research and data are necessary to thoroughly assess the safety and potential risks associated with Iodophenol Blue exposure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



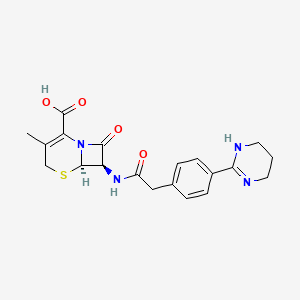
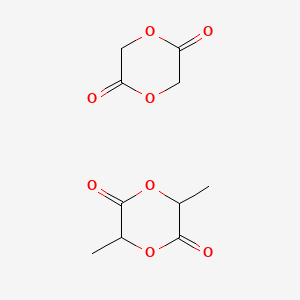

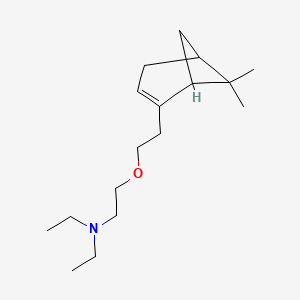
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)


